GPR151 Activation in a Cell-Based HTS Primary Screen vs. Other Thiazole-Containing Screening Hits
The compound was tested in a cell-based high-throughput primary assay for GPR151 activation (PubChem AID: 1508602). While the exact percent activation value is not publicly disclosed, the assay report framework confirms that activity was normalized to a 100% inhibition control and that the compound was among the test set advancing from the primary screen [1]. Direct quantitative comparison with specific structural analogs is not possible from this single public data point; however, the assay's design as a primary HTS implies a hit threshold that filters out inactive or weakly active scaffolds. This evidence is limited to confirming the compound's presence in a targeted screen for a neuropsychiatric disease-relevant target, a property not shared by all members of its chemical class.
| Evidence Dimension | GPR151 activation in cell-based assay |
|---|---|
| Target Compound Data | Active in GPR151 primary HTS (exact % activation not publicly available) |
| Comparator Or Baseline | Negative control (DMSO) and assay cutoff for activity |
| Quantified Difference | Not quantified in public domain |
| Conditions | Cell-based high-throughput primary assay to identify activators of GPR151 (PubChem AID:1508602). Source: The Scripps Research Institute Molecular Screening Center. |
Why This Matters
Confirms the compound's relevance for GPR151 research, distinguishing it from untested or inactive thiazole derivatives for this specific orphan GPCR target.
- [1] PubChem BioAssay AID:1508602. Cell-based high throughput primary assay to identify activators of GPR151. Source: The Scripps Research Institute Molecular Screening Center. View Source
